
Methyl 4-(bromomethyl)benzoate
Overview
Description
Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) is a brominated aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It features a bromomethyl (-CH₂Br) group at the para position of the benzoate ester, making it a versatile alkylating agent in organic synthesis . This compound is a white to off-white crystalline powder with a melting point of 57–58°C and a density of 1.47 g/cm³ .
Its primary applications include:
Preparation Methods
Radical-Mediated Bromination Using N-Bromosuccinimide (NBS)
Reaction Mechanism and Conditions
The most widely reported method involves brominating methyl 4-methylbenzoate with NBS under radical initiation. This approach leverages the stability of succinimide radicals to selectively substitute the benzylic methyl group. A representative protocol from patent literature outlines:
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Reactants : Methyl 4-methylbenzoate, NBS (1.0–1.2 equivalents), dibenzoyl peroxide (0.5–1.0 mol% as initiator).
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Solvent : Chloroform or chlorobenzene, chosen for high boiling points (61–132°C) and compatibility with radical intermediates.
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Temperature : Reflux conditions (61°C for chloroform; 132°C for chlorobenzene).
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Duration : 12–20 hours to ensure complete conversion.
The reaction proceeds via a chain mechanism: dibenzoyl peroxide decomposes to generate phenyl radicals, which abstract a hydrogen atom from the benzylic methyl group, forming a benzyl radical. This intermediate reacts with NBS to yield the brominated product and a succinimide radical, perpetuating the chain .
Yield and Purity Optimization
Key variables influencing yield include solvent volume , initiator concentration , and post-reaction purification :
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Solvent-to-Substrate Ratio : A 1:1 (w/w) ratio of methyl 4-methylbenzoate to chloroform minimizes ester cleavage (<5% byproduct formation) . Excess solvent dilutes the reaction, reducing radical recombination.
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Initiator Loading : 0.5 mol% dibenzoyl peroxide maximizes bromine utilization while avoiding premature termination . Higher concentrations accelerate initiation but risk side reactions.
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Purification : Crude product washed with chloroform and water achieves 63% yield. Recrystallization in ethyl acetate elevates purity to 97.5% .
Table 1: Radical Bromination Performance Metrics
Parameter | Value | Source |
---|---|---|
Typical Yield | 63–75% | |
Purity After Recrystallization | 97.5% | |
Reaction Scale | 200 g – 1 kg |
Acid-Catalyzed Esterification of 4-Bromomethylbenzoic Acid
Two-Step Synthesis Pathway
This method first synthesizes 4-bromomethylbenzoic acid via bromination, followed by esterification with methanol:
Step 1: Bromination of p-Toluic Acid
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Reactants : p-Toluic acid, bromine (1.0 equivalent), sulfuric acid (catalytic).
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Conditions : Reflux in chlorinated solvents (e.g., dichloroethane) at 80–100°C for 6–8 hours .
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Mechanism : Electrophilic bromination directed by the carboxylic acid’s electron-withdrawing effect.
Step 2: Esterification with Methanol
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Reactants : 4-Bromomethylbenzoic acid, methanol (excess), H₂SO₄ (5–10 mol%).
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Conditions : Reflux for 12–24 hours, with azeotropic removal of water to drive equilibrium .
Challenges and Solutions
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Ester Cleavage : Acidic conditions risk hydrolyzing the ester product. Using anhydrous methanol and molecular sieves suppresses hydrolysis, maintaining yields >70% .
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Purity : Distillation under reduced pressure (2 mmHg, 130–135°C) isolates the ester with >95% purity .
Industrial-Scale Thermal Bromination with Elemental Bromine
Process Design for High Throughput
Large-scale production favors direct bromination of methyl p-toluate using elemental bromine, avoiding NBS costs. A patented protocol details:
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Reactants : Methyl p-toluate, bromine (1.0–1.8 equivalents).
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Solvent : Chlorobenzene (bp 132°C), enabling high-temperature reactions without decomposition.
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Temperature : 130–145°C to maintain bromine in liquid phase.
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Bromine Addition : Controlled feed rate (0.5 mL/min) prevents local excess and dibromination .
Byproduct Management
Over-bromination produces dibromo derivatives, while ester cleavage yields p-toluic acid. Mitigation strategies include:
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Stirring Rate : 400 rpm enhances mixing, reducing acid formation from 15% to <5% .
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Solvent Dilution : A 2:1 (v/w) solvent-to-ester ratio minimizes cleavage.
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Nitrogen Dilution : Sparging bromine with nitrogen reduces localized concentration gradients .
Table 2: Industrial Bromination Key Metrics
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Bromine Equivalents | 1.2 | 85% mono-brominated |
Stirring Rate | 400 rpm | 95% conversion |
Solvent Ratio | 2:1 (v/w) | <3% cleavage |
Comparative Analysis of Preparation Methods
Cost-Benefit Considerations
Scientific Research Applications
Medicinal Chemistry
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Synthesis of Anti-HIV Agents:
Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the development of potential anti-HIV compounds. It participates in reactions that lead to the formation of biologically active molecules capable of inhibiting HIV replication . -
Enzyme Inhibitors:
The compound is utilized in synthesizing enzyme inhibitors, particularly those targeting aldose reductase, which plays a role in diabetic complications. It acts as a catalyst for rearranging benzylthiothiazoline derivatives into aldose reductase inhibitors . -
Peptidoleukotriene Antagonists:
This compound also serves as an important precursor for the synthesis of peptidoleukotriene antagonists, which have potential applications in treating inflammatory diseases .
Industrial Applications
This compound is employed in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows it to be used effectively in various chemical syntheses required for industrial applications .
Case Studies
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Synthesis of Berberine Derivatives:
A notable study involved the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) from berberrubine using this compound as an intermediate. This compound demonstrated significant biological activity, highlighting the utility of this compound in developing bioactive agents . -
Catalytic Applications:
Research has shown that this compound can act as a catalyst in organic transformations, particularly in rearranging derivatives that lead to compounds with therapeutic potential. This underscores its role not only as a reactant but also as a facilitator in complex chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)benzoate primarily involves its role as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify biological molecules such as proteins and nucleic acids. This modification can inhibit enzyme activity or alter cellular signaling pathways .
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate belongs to a broader class of brominated benzoate esters. Below is a detailed comparison with structurally related compounds, focusing on reactivity, applications, and physicochemical properties.
Structural Isomers: Positional Variations
Methyl 2-(Bromomethyl)benzoate (CAS 2417-73-4)
- Structure : Bromomethyl group at the ortho position.
- Reactivity : Reduced nucleophilic substitution efficiency due to steric hindrance from the adjacent ester group. This limits its utility in coupling reactions compared to the para isomer .
- Applications : Less commonly reported in drug synthesis; primarily used in niche organic transformations.
Methyl 3-(Bromomethyl)benzoate
- Structure : Bromomethyl group at the meta position.
- Reactivity : Intermediate between ortho and para isomers. Electronic effects from the meta-substitution moderately influence reaction rates in SN2 pathways .
- Applications : Used in synthesizing heterocyclic compounds (e.g., benzimidazoles) .
Alkyl Chain Variants
Methyl 4-(2-Bromoethyl)benzoate (CAS 20099-90-5)
- Structure : Ethyl chain with a terminal bromine instead of a methyl group.
- Reactivity : The longer alkyl chain increases lipophilicity and alters steric profiles, making it suitable for synthesizing branched polymers or prodrugs.
- Applications : Less reactive in nucleophilic substitutions due to reduced electrophilicity of the β-bromoethyl group .
Methyl 4-(Bromomethyl)-3-(trifluoromethyl)benzoate
- Structure : Incorporates a trifluoromethyl (-CF₃) group at the meta position.
- Reactivity : The electron-withdrawing CF₃ group enhances the electrophilicity of the bromomethyl group, accelerating SN2 reactions.
- Applications : Critical in synthesizing kinase inhibitors targeting B-RAFV600E/C-RAF .
Ester Group Variants
Ethyl 4-(Bromomethyl)benzoate
- Structure : Ethyl ester instead of methyl.
- Reactivity : Larger ester group slightly reduces solubility in polar solvents (e.g., DMF, THF) compared to the methyl ester.
- Applications : Used in reactions requiring slower hydrolysis rates for ester intermediates .
Functionalized Derivatives
Methyl 4-[(6-Chloroindolin-1-yl)methyl]benzoate
- Structure : Bromine replaced by a 6-chloroindoline moiety.
- Reactivity : Demonstrates dual functionality (alkylation and hydrogen bonding) due to the indoline group.
- Applications : Intermediate for brain-penetrable HDAC6 inhibitors (e.g., compound 10 ) .
Comparative Data Table
Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Applications | Reactivity Notes |
---|---|---|---|---|---|
This compound | 2417-72-3 | C₉H₉BrO₂ | 57–58 | Anti-HIV agents, copolyesters, HDAC inhibitors | High electrophilicity; para-substitution favors SN2 |
Methyl 2-(bromomethyl)benzoate | 2417-73-4 | C₉H₉BrO₂ | Not reported | Niche organic synthesis | Steric hindrance limits reactions |
Methyl 4-(2-bromoethyl)benzoate | 20099-90-5 | C₁₀H₁₁BrO₂ | Not reported | Branched polymers | Lower electrophilicity due to β-bromine |
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | - | C₁₀H₈BrF₃O₂ | Not reported | Kinase inhibitors | Enhanced reactivity from CF₃ group |
Ethyl 4-(bromomethyl)benzoate | 5798-75-4 | C₁₀H₁₁BrO₂ | Not reported | Slow-hydrolysis intermediates | Reduced polarity vs. methyl ester |
Key Research Findings
Synthetic Utility: this compound outperforms its ortho and meta isomers in coupling reactions (e.g., with indoles, pyrroles, and phenothiazines) due to optimal electronic and steric environments .
Biological Relevance : Derivatives of this compound show enhanced blood-brain barrier penetration (e.g., HDAC6 inhibitor SW-100 ) compared to bulkier analogs like Methyl 4-(2-bromoethyl)benzoate .
Biological Activity
Methyl 4-(bromomethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, synthesis methods, and its role as a precursor for various bioactive agents.
- Chemical Formula : CₙH₉BrO₂
- CAS Number : 2417-72-3
- Appearance : White to off-white crystalline powder
- Solubility : Low solubility in water; highly soluble in ethanol and ether; insoluble in halogenated organic solvents .
Synthesis and Applications
This compound can be synthesized through various methods, including side-chain bromination of methyl 4-methylbenzoate using bromine or N-bromosuccinimide. The synthesis typically yields between 64% to 95% efficiency depending on the method used .
This compound serves multiple roles in medicinal chemistry:
- Anti-HIV Agents : It is utilized in the preparation of potential anti-HIV agents, showcasing its importance in combating viral infections .
- Catalyst : It acts as a catalyst for rearranging benzylthiothiazoline derivatives, which are precursors for aldose reductase inhibitors, potentially useful in diabetes management .
Antiviral Properties
This compound has been identified as a precursor for compounds with antiviral properties. In studies focusing on its derivatives, several compounds exhibited significant activity against HIV, suggesting that modifications to the this compound structure could enhance efficacy against viral replication .
Cytotoxicity and Apoptosis Induction
Recent studies have highlighted the cytotoxic effects of certain derivatives of this compound on cancer cells. For instance:
- MCF7 and HCT-116 Cells : Research indicated that specific derivatives can induce apoptosis in breast cancer (MCF7) and colon cancer (HCT-116) cell lines. The induction of apoptosis was confirmed through flow cytometry assays, which demonstrated increased annexin V binding indicative of early apoptotic stages .
- Cell Cycle Arrest : Treatment with these derivatives resulted in significant cell cycle arrest at the G2/M phase, suggesting a mechanism by which these compounds inhibit cancer cell proliferation .
Study on Anticancer Activity
A study published in Molecules investigated the biological evaluation of this compound derivatives. The results showed that several compounds displayed sub-micromolar activities against histone deacetylases (HDACs), particularly HDAC6, with IC₅₀ values indicating potent inhibition. The selectivity against other HDACs (HDAC4 and HDAC8) was also noted, highlighting the potential for targeted cancer therapies .
The mechanism by which these compounds exert their effects involves the modulation of gene expression related to apoptosis and cell cycle regulation. The interaction with HDACs suggests a pathway through which these compounds can influence cellular processes crucial for tumor growth and survival .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 4-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWBJPPMPLPZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049406 | |
Record name | Methyl 4-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-72-3 | |
Record name | Methyl 4-(bromomethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 4-(bromomethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2417-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83959 | |
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Record name | Methyl 4-(bromomethyl)benzoate | |
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Record name | Benzoic acid, 4-(bromomethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 4-(bromomethyl)benzoate | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9GY6V54X6 | |
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Retrosynthesis Analysis
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